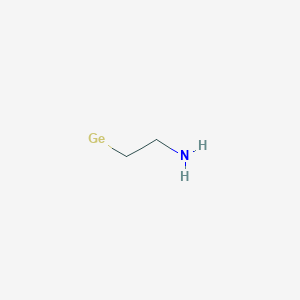
CID 13412362
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 13412362” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing data on the properties, biological activities, safety, and toxicity of various compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 13412362 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:
Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and then further reacted to produce the final compound.
Catalytic Reactions: Catalysts are often used to increase the efficiency of the reactions and to achieve higher yields.
Temperature and Pressure Control: Reaction conditions such as temperature and pressure are meticulously controlled to optimize the reaction rates and product formation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up from laboratory methods. This involves:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and consistency.
Purification Techniques: Industrial methods also include advanced purification techniques such as crystallization, distillation, and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
CID 13412362 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Reactions are often carried out in solvents such as ethanol, methanol, or dichloromethane to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxygenated derivatives, while reduction may yield various reduced forms of the compound.
Scientific Research Applications
CID 13412362 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of CID 13412362 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
CID 91854789: This compound shares some structural similarities with CID 13412362 and is also listed in the PubChem database.
CID 44146693:
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Properties
Molecular Formula |
C2H6GeN |
|---|---|
Molecular Weight |
116.71 g/mol |
InChI |
InChI=1S/C2H6GeN/c3-1-2-4/h1-2,4H2 |
InChI Key |
JJUOQKABTBIGPG-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Ge])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















